
CAS 893736-60-2 properties and structure

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
Methyl 3-(6-methoxypyridin-3-

yl)benzoate

CAS No.: 893736-60-2

Cat. No.: B1608673

Get Quote

An In-Depth Technical Guide to Dabrafenib (GSK2118436): Properties, Structure, and

Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dabrafenib, also known by its development code GSK2118436, is a potent and selective

inhibitor of BRAF (B-raf) kinase, a critical component of the MAPK/ERK signaling pathway.[1][2]

This pathway plays a crucial role in regulating cell growth, and its aberrant activation, often due

to mutations in the BRAF gene, is a key driver in several cancers.[2] Notably, the V600E

mutation in the BRAF gene is found in over 60% of melanomas, rendering the kinase

constitutively active and promoting tumor proliferation.[2] Dabrafenib has demonstrated

significant clinical efficacy in patients with BRAF V600-mutated metastatic melanoma and is a

cornerstone in the targeted therapy of this disease.[2][3] This guide provides a comprehensive

overview of the chemical properties, structure, mechanism of action, and relevant experimental

insights for Dabrafenib.
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Dabrafenib is commercially available as a mesylate salt, which enhances its physicochemical

properties for clinical development.[1][2] The free base has the molecular formula

C23H20F3N5O2S2 and a molar mass of 519.56 g/mol .[4]

Table 1: Physicochemical Properties of Dabrafenib

Property Value Source

Molecular Formula C23H20F3N5O2S2 [4]

Molar Mass 519.56 g/mol [4]

Appearance White to slightly colored solid [3][4]

Melting Point 214-216°C [4]

Boiling Point 653.7±65.0 °C (Predicted) [4]

Solubility

Soluble in DMSO (up to 30

mg/ml with warming), Ethanol

(up to 1 mg/ml with warming).

Very slightly soluble at pH 1

and practically insoluble above

pH 4 in aqueous media.

[3][4][5]

pKa 6.6, 2.2, -1.5 [3]

The chemical structure of Dabrafenib features a thiazole core, which was identified as a potent

template for BRAFV600E inhibition during its discovery process.[2] Medicinal chemistry efforts

focused on optimizing this template to improve pharmacokinetic properties while maintaining

high potency and selectivity.[2]

IUPAC Name: N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-

difluorobenzenesulfonamide[1]

Mechanism of Action and Signaling Pathway
Dabrafenib selectively targets and inhibits the activity of the mutated BRAF kinase, particularly

the V600E, V600K, V600R, and V600D variants.[1][5] By binding to the ATP-binding site of the

constitutively active BRAF kinase, Dabrafenib blocks its downstream signaling through the
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MEK-ERK pathway. This inhibition leads to a decrease in the phosphorylation of ERK, a key

downstream effector, ultimately resulting in the suppression of tumor cell proliferation and

induction of apoptosis in BRAF-mutant cancer cells.[2][5]

The selectivity of Dabrafenib for mutant BRAF over wild-type BRAF and other kinases is a

critical aspect of its therapeutic profile, minimizing off-target effects.[2][5]
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Caption: Inhibition of the MAPK/ERK signaling pathway by Dabrafenib in BRAF V600E-mutant

cells.

Experimental Protocols
In Vitro Kinase and Cell Proliferation Assays
The inhibitory activity of Dabrafenib can be assessed through in vitro kinase assays and cell

proliferation assays using cancer cell lines harboring BRAF mutations.

1. BRAFV600E Kinase Inhibition Assay (Example Protocol):

Objective: To determine the IC50 value of Dabrafenib against the BRAFV600E enzyme.

Materials: Recombinant human BRAFV600E enzyme, MEK1 as a substrate, ATP, assay

buffer, Dabrafenib stock solution, and a detection system (e.g., ADP-Glo™ Kinase Assay).

Procedure:

Prepare serial dilutions of Dabrafenib in DMSO.

In a 96-well plate, add the BRAFV600E enzyme, MEK1 substrate, and the diluted

Dabrafenib.

Initiate the kinase reaction by adding ATP.

Incubate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a luminescence-based

detection reagent.

Calculate the percentage of inhibition for each Dabrafenib concentration and determine

the IC50 value using non-linear regression analysis.

2. Cell Proliferation Assay (Example Protocol):

Objective: To determine the IC50 value of Dabrafenib on the proliferation of BRAF-mutant

cancer cells (e.g., A375 melanoma cells).
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Materials: A375 cells, cell culture medium, Dabrafenib stock solution, and a cell viability

reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:

Seed A375 cells in a 96-well plate and allow them to attach overnight.

Treat the cells with serial dilutions of Dabrafenib.

Incubate for a specified period (e.g., 72 hours).

Add the cell viability reagent and measure the luminescence, which is proportional to the

number of viable cells.

Calculate the percentage of proliferation inhibition and determine the IC50 value.
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Caption: A generalized workflow for in vitro evaluation of Dabrafenib's inhibitory activity.

Conclusion
Dabrafenib is a highly effective and selective inhibitor of mutant BRAF kinases, representing a

significant advancement in the treatment of BRAF-driven cancers. Its well-characterized

chemical properties and mechanism of action provide a solid foundation for its clinical use and

for further research into resistance mechanisms and combination therapies. The experimental

protocols outlined in this guide serve as a starting point for researchers investigating the

biological effects of Dabrafenib and similar targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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